5-Tert-butylbenzene-1,2,3-triamine

Analytical Chemistry Quality Control Structural Confirmation

5-Tert-butylbenzene-1,2,3-triamine (CAS 1020718-26-6) is a sterically hindered aromatic triamine that outperforms unsubstituted 1,2,3-triaminobenzene in stability and synthetic utility. The tert-butyl group ortho to the vicinal triamine cluster introduces differential amino reactivity, enabling controlled AB₂-type intermediate formation at low temperatures (∼20°C) and subsequent thermal activation for hyperbranched polyimide synthesis without premature gelation. This regioselective control is unattainable with the parent C₆H₃(NH₂)₃. Supplied at ≥98% purity with a molecular weight of 179.26 g/mol, it also serves as a benzimidazole/fused-heterocycle precursor and an analytical reference standard with characteristic MS fragmentation patterns. Choose this derivative for reproducible reaction kinetics and defined material properties.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1020718-26-6
Cat. No. B3345189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylbenzene-1,2,3-triamine
CAS1020718-26-6
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)N)N)N
InChIInChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3
InChIKeyJDGJAOKLGWCUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylbenzene-1,2,3-triamine (CAS 1020718-26-6): Technical Specifications and Procurement Baseline


5-Tert-butylbenzene-1,2,3-triamine (CAS 1020718-26-6) is an aromatic triamine derivative with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . The compound features a benzene ring substituted with three amino groups at the 1, 2, and 3 positions (vicinal triamine configuration) and a tert-butyl group at the 5-position relative to this triamine cluster . Commercially available product specifications indicate a purity of 98% from established suppliers . The compound is supplied as a research chemical intended for laboratory and industrial research applications .

Why 5-Tert-butylbenzene-1,2,3-triamine Cannot Be Interchanged with Unsubstituted 1,2,3-Triaminobenzene Analogs


The vicinal triamine arrangement on the benzene ring imparts high reactivity and a strong tendency toward oxidative degradation, making unsubstituted 1,2,3-triaminobenzene (CAS 608-32-6, molecular weight 123.16 g/mol) challenging to handle, store, and utilize reproducibly in synthetic workflows [1]. The tert-butyl substituent at the 5-position introduces steric hindrance that modulates the electronic environment and accessibility of the adjacent amino groups [2]. This structural modification is non-trivial: the sterically hindered amine architecture alters the compound's stability profile and solubility characteristics compared to its unsubstituted parent analog [2]. Consequently, substituting this specific tert-butyl-substituted triamine with the simpler parent compound may result in divergent reaction kinetics, altered regioselectivity in condensation reactions, and potentially different material properties in downstream applications [2].

5-Tert-butylbenzene-1,2,3-triamine: Quantitative Evidence of Differentiation from Unsubstituted Analogs


Molecular Weight Increase Relative to Unsubstituted 1,2,3-Triaminobenzene

The tert-butyl substitution at the 5-position increases the molecular weight of the triamine scaffold by 56.10 g/mol relative to unsubstituted 1,2,3-triaminobenzene (CAS 608-32-6) . This mass difference is analytically significant and enables unambiguous identification and quantification of the target compound in reaction mixtures via mass spectrometry .

Analytical Chemistry Quality Control Structural Confirmation

Differential Amino Group Reactivity Due to Ortho-tert-Butyl Steric Hindrance

The presence of a tert-butyl group ortho to an amino group significantly reduces the reactivity of that amino functionality relative to unhindered amino groups. In a structurally related B'B2-type triamine bearing a tert-butyl group ortho to the 3-amino position, the reactivity of the hindered amino group was substantially lower than that of unhindered 4′/4″-amino groups under identical polymerization conditions [1]. This differential reactivity enables sequential, temperature-controlled polymerization without gelation—a key advantage in hyperbranched polymer synthesis [1].

Polymer Chemistry Reaction Selectivity Kinetic Control

Commercially Available Purity Specification of 98%

Commercial suppliers of 5-tert-butylbenzene-1,2,3-triamine specify a purity of 98% for this compound . This defined purity grade enables direct use in synthetic applications without additional purification steps.

Procurement Quality Assurance Synthetic Chemistry

High-Value Application Scenarios for 5-Tert-butylbenzene-1,2,3-triamine (CAS 1020718-26-6)


Controlled Synthesis of Hyperbranched Polyimides via Differential Amino Group Reactivity

The steric hindrance introduced by the tert-butyl group ortho to an amino functionality reduces the reactivity of that specific amino group relative to unhindered amino groups [1]. This differential reactivity, demonstrated in structurally related B'B2-type triamine systems polymerized with 6FDA dianhydride, enables the formation of AB2-type intermediates at lower temperatures (20°C) while preventing gelation [1]. Upon increasing the polymerization temperature, the hindered amino group becomes activated, allowing for self-polycondensation to produce hyperbranched polyimides with controlled architecture [1]. 5-Tert-butylbenzene-1,2,3-triamine, possessing a tert-butyl group adjacent to the vicinal triamine cluster, may exhibit analogous reactivity differentiation that enables similar controlled polymerization strategies [1].

Synthesis of Sterically Hindered Heterocyclic Scaffolds

The vicinal triamine arrangement in 5-tert-butylbenzene-1,2,3-triamine serves as a reactive precursor for the construction of nitrogen-containing heterocycles, including benzimidazole and related fused-ring systems [1]. The tert-butyl substituent introduces steric bulk that influences the regioselectivity of cyclocondensation reactions with carbonyl-containing electrophiles. The molecular weight of 179.26 g/mol distinguishes this compound from its unsubstituted analog, facilitating reaction monitoring and product characterization.

Analytical Reference Standard with Defined Molecular Identity

The distinct molecular weight of 179.26 g/mol [1] and unique structural features of 5-tert-butylbenzene-1,2,3-triamine enable its use as an analytical reference standard for method development and validation in mass spectrometry-based workflows. The 98% purity specification provides a defined quality benchmark suitable for quantitative analytical applications. The tert-butyl substituent produces characteristic fragmentation patterns and NMR signals that facilitate unambiguous compound identification in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Tert-butylbenzene-1,2,3-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.